molecular formula C16H17FN2O2 B1318117 N-(5-Amino-2-fluorophenyl)-2-(2-methylphenoxy)-propanamide CAS No. 954568-89-9

N-(5-Amino-2-fluorophenyl)-2-(2-methylphenoxy)-propanamide

Cat. No. B1318117
M. Wt: 288.32 g/mol
InChI Key: FKPFYGHAMOKQDI-UHFFFAOYSA-N
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Description

N-(5-Amino-2-fluorophenyl)-2-(2-methylphenoxy)-propanamide, also known as 2-Methyl-N-(5-amino-2-fluorophenyl)-2-oxo-propionamide, is an important small molecule used in a variety of scientific research applications. It is a derivative of the amino acid phenylalanine, and is commonly used in the synthesis of other small molecules. 2-Methyl-N-(5-amino-2-fluorophenyl)-2-oxo-propionamide is an important tool for researchers in the fields of biochemistry, pharmacology, and molecular biology.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway of N-(5-Amino-2-fluorophenyl)-2-(2-methylphenoxy)-propanamide involves the reaction between 5-Amino-2-fluoroaniline and 2-(2-methylphenoxy)propanoic acid chloride in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction is carried out in a suitable solvent under controlled conditions to obtain the desired product.

Starting Materials
5-Amino-2-fluoroaniline, 2-(2-methylphenoxy)propanoic acid chloride, N,N'-dicyclohexylcarbodiimide (DCC), 4-(dimethylamino)pyridine (DMAP), Suitable solvent

Reaction
Step 1: Dissolve 5-Amino-2-fluoroaniline in the suitable solvent and add DCC and DMAP to the solution., Step 2: Stir the solution at room temperature for 30 minutes to activate the coupling agent., Step 3: Add 2-(2-methylphenoxy)propanoic acid chloride to the solution and stir for 24 hours at room temperature., Step 4: Filter the reaction mixture and wash the solid with cold water., Step 5: Recrystallize the solid from a suitable solvent to obtain the pure product.

Scientific Research Applications

N-(5-Amino-2-fluorophenyl)-2-(2-methylphenoxy)-propanamide(5-amino-2-fluorophenyl)-2-oxo-propionamide is used in a variety of scientific research applications. It is a valuable tool in the study of enzyme-catalyzed reactions, as it can be used as a substrate for a number of enzymes, including cytochrome P450, cytochrome b5, and cytochrome c oxidase. It is also used in the study of drug metabolism, as it can be used to study the effects of drugs on the metabolism of other drugs. It is also used in the study of signal transduction pathways, as it can be used to study the effects of drugs on signal transduction pathways.

Mechanism Of Action

N-(5-Amino-2-fluorophenyl)-2-(2-methylphenoxy)-propanamide(5-amino-2-fluorophenyl)-2-oxo-propionamide acts as a substrate for a number of enzymes, including cytochrome P450, cytochrome b5, and cytochrome c oxidase. When these enzymes are active, they catalyze the reaction of 2-methyl-N-(5-amino-2-fluorophenyl)-2-oxo-propionamide with other molecules, such as oxygen, to form products. These products can then be used in various metabolic pathways, such as drug metabolism, signal transduction pathways, and other biochemical reactions.

Biochemical And Physiological Effects

N-(5-Amino-2-fluorophenyl)-2-(2-methylphenoxy)-propanamide(5-amino-2-fluorophenyl)-2-oxo-propionamide has a number of biochemical and physiological effects. It can be used to study the effects of drugs on the metabolism of other drugs, as well as the effects of drugs on signal transduction pathways. It can also be used to study the effects of drugs on enzyme-catalyzed reactions. In addition, it is used in the study of drug metabolism and in the study of signal transduction pathways.

Advantages And Limitations For Lab Experiments

The use of N-(5-Amino-2-fluorophenyl)-2-(2-methylphenoxy)-propanamide(5-amino-2-fluorophenyl)-2-oxo-propionamide in laboratory experiments has several advantages. It is a relatively inexpensive and readily available compound, which makes it ideal for use in research. It is also a relatively stable compound, which makes it ideal for use in long-term experiments. Finally, it is a relatively non-toxic compound, which makes it safe for use in laboratory experiments.
The main limitation of N-(5-Amino-2-fluorophenyl)-2-(2-methylphenoxy)-propanamide(5-amino-2-fluorophenyl)-2-oxo-propionamide in laboratory experiments is that it is not as widely used as other compounds, such as phenylalanine. This means that it may not be as readily available as other compounds, and may require special ordering. In addition, the reaction of N-(5-Amino-2-fluorophenyl)-2-(2-methylphenoxy)-propanamide(5-amino-2-fluorophenyl)-2-oxo-propionamide with other molecules may not be as efficient as the reaction of other compounds, which may limit its use in some experiments.

Future Directions

The use of N-(5-Amino-2-fluorophenyl)-2-(2-methylphenoxy)-propanamide(5-amino-2-fluorophenyl)-2-oxo-propion

properties

IUPAC Name

N-(5-amino-2-fluorophenyl)-2-(2-methylphenoxy)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O2/c1-10-5-3-4-6-15(10)21-11(2)16(20)19-14-9-12(18)7-8-13(14)17/h3-9,11H,18H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKPFYGHAMOKQDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC(C)C(=O)NC2=C(C=CC(=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Amino-2-fluorophenyl)-2-(2-methylphenoxy)-propanamide

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